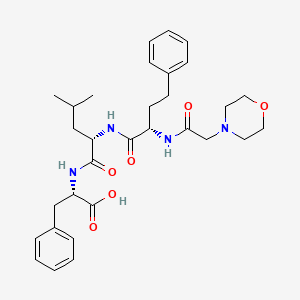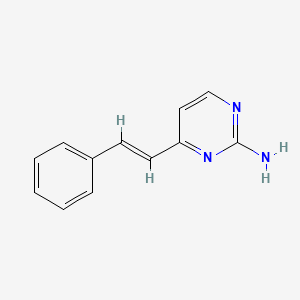
ci-IP3/PM
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of ci-IP3/PM involves protecting the 2- and 3-hydroxyl groups of myo-inositol with an isopropylidene group. This protection is crucial to prevent premature activation of IP3 receptors during the synthesis process. The compound is then esterified with bis[(1-oxopropoxy)methyl]phosphate to form the final product . Industrial production methods typically involve large-scale synthesis using similar protection and esterification techniques, ensuring high purity and yield.
Análisis De Reacciones Químicas
ci-IP3/PM undergoes photolysis when exposed to UV light at a wavelength of 330 nm. This reaction releases inositol triphosphate (IP3), which then promotes the release of calcium ions (Ca2+) from internal stores within cells . The major product of this reaction is IP3, which plays a critical role in various cellular signaling pathways. Common reagents used in these reactions include UV light sources and solvents like dimethyl sulfoxide (DMSO) for solubilization .
Aplicaciones Científicas De Investigación
ci-IP3/PM is widely used in scientific research due to its ability to release IP3 in a controlled manner. In chemistry, it is used to study the dynamics of calcium signaling pathways. In biology, it helps in understanding the role of IP3 in cellular processes such as muscle contraction, cell division, and apoptosis . In medicine, this compound is used to investigate the mechanisms of diseases related to calcium signaling dysregulation, such as neurodegenerative diseases and cardiovascular disorders . Additionally, it has industrial applications in the development of new drugs targeting IP3 receptors .
Mecanismo De Acción
The mechanism of action of ci-IP3/PM involves its photolysis under UV light, which releases IP3. IP3 then binds to its receptors (IP3 receptors) located on the endoplasmic reticulum, triggering the release of Ca2+ from internal stores . This increase in intracellular Ca2+ concentration initiates various downstream signaling pathways that regulate numerous cellular functions . The molecular targets of this compound include IP3 receptors and the calcium channels they regulate .
Comparación Con Compuestos Similares
ci-IP3/PM is unique due to its cell-permeable nature and its ability to release IP3 upon UV photolysis. Similar compounds include other caged inositol triphosphates like cm-IP3/PM, which uses a methoxymethylene group for protection instead of an isopropylidene group . Another similar compound is 2-APB, an IP3 receptor antagonist that modulates calcium signaling pathways . This compound stands out due to its specific application in controlled IP3 release and its high efficiency in promoting Ca2+ release from internal stores .
Propiedades
IUPAC Name |
[[(3aR,4S,5S,6R,7R,7aS)-6,7-bis[bis(propanoyloxymethoxy)phosphoryloxy]-5-[(4,5-dimethoxy-2-nitrophenyl)methoxy]-2,2-dimethyl-3a,4,5,6,7,7a-hexahydro-1,3-benzodioxol-4-yl]oxy-(propanoyloxymethoxy)phosphoryl]oxymethyl propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H64NO31P3/c1-11-30(44)58-20-64-75(52,65-21-59-31(45)12-2)72-39-36(57-19-26-17-28(55-9)29(56-10)18-27(26)43(50)51)40(73-76(53,66-22-60-32(46)13-3)67-23-61-33(47)14-4)41(38-37(39)70-42(7,8)71-38)74-77(54,68-24-62-34(48)15-5)69-25-63-35(49)16-6/h17-18,36-41H,11-16,19-25H2,1-10H3/t36-,37+,38-,39-,40+,41+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNWIHZJMPHUCAI-RJQNPCEJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OCOP(=O)(OCOC(=O)CC)OC1C2C(C(C(C1OCC3=CC(=C(C=C3[N+](=O)[O-])OC)OC)OP(=O)(OCOC(=O)CC)OCOC(=O)CC)OP(=O)(OCOC(=O)CC)OCOC(=O)CC)OC(O2)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)OCOP(=O)(OCOC(=O)CC)O[C@@H]1[C@H]2[C@@H]([C@H]([C@@H]([C@H]1OCC3=CC(=C(C=C3[N+](=O)[O-])OC)OC)OP(=O)(OCOC(=O)CC)OCOC(=O)CC)OP(=O)(OCOC(=O)CC)OCOC(=O)CC)OC(O2)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H64NO31P3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1171.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2'S,3R)-2'-[3-[(E)-2-[4-[[(2S,6R)-2,6-dimethylmorpholin-4-yl]methyl]phenyl]ethenyl]-1H-indazol-6-yl]-5-methoxyspiro[1H-indole-3,1'-cyclopropane]-2-one](/img/structure/B606612.png)
![N-[(R)-Cyclopropyl(2-pyridinyl)methyl]-3-[4-[(1alpha,5alpha)-3beta-hydroxy-8-azabicyclo[3.2.1]octane-8-yl]phenyl]-1H-indazole-5-carboxamide](/img/structure/B606613.png)
![N-cyclopropyl-2-methyl-4-[4-(oxan-4-ylmethylamino)-2-phenoxypyrazolo[1,5-a][1,3,5]triazin-8-yl]benzamide](/img/structure/B606614.png)




![3-[(1R)-1-[[(2S)-3-(cyclohexylmethyl-hydroxyphosphoryl)-2-hydroxypropyl]amino]ethyl]benzoic acid](/img/structure/B606630.png)
